2-Chloro-3,6-bis(trifluoromethyl)pyridine
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Overview
Description
2-Chloro-3,6-bis(trifluoromethyl)pyridine is a fluorinated organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various industrial and scientific applications. The presence of trifluoromethyl groups enhances the compound’s lipophilicity and electron-withdrawing capability, making it a significant intermediate in the synthesis of agrochemicals, pharmaceuticals, and other functional materials .
Biochemical Analysis
Biochemical Properties
The biochemical activities of 2-Chloro-3,6-bis(trifluoromethyl)pyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Cellular Effects
It is known that the compound’s derivatives have been used in the protection of crops from pests This suggests that the compound may have effects on cellular processes in pests
Molecular Mechanism
It is known that the compound’s derivatives exert their effects through the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,6-bis(trifluoromethyl)pyridine typically involves the introduction of trifluoromethyl groups into the pyridine ring. One common method is the reaction of 2-chloropyridine with trifluoromethylating agents under specific conditions. For instance, the reaction can be carried out using trifluoromethyl iodide (CF3I) in the presence of a base such as cesium carbonate (Cs2CO3) and a copper catalyst at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of vapor-phase fluorination techniques, where the pyridine derivative is exposed to fluorinating agents in a controlled environment, is a common approach. This method allows for efficient large-scale production while maintaining the desired chemical properties .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,6-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other functional materials .
Scientific Research Applications
2-Chloro-3,6-bis(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other functional materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-Chloro-3,6-bis(trifluoromethyl)pyridine is primarily attributed to its ability to interact with biological molecules through its electron-withdrawing trifluoromethyl groups. These groups enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors, by stabilizing the transition states and intermediates during biochemical reactions. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-6-(trifluoromethyl)pyridine
- 3-Chloro-2,6-bis(trifluoromethyl)pyridine
Uniqueness
2-Chloro-3,6-bis(trifluoromethyl)pyridine is unique due to the specific positioning of the trifluoromethyl groups at the 3 and 6 positions on the pyridine ring. This configuration imparts distinct electronic and steric properties, making it more effective in certain applications compared to its analogs. The presence of two trifluoromethyl groups also enhances its lipophilicity and chemical stability, which are advantageous in various industrial and pharmaceutical applications .
Properties
IUPAC Name |
2-chloro-3,6-bis(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF6N/c8-5-3(6(9,10)11)1-2-4(15-5)7(12,13)14/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMMRMHPZYGFIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF6N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609139 |
Source
|
Record name | 2-Chloro-3,6-bis(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-26-2 |
Source
|
Record name | 2-Chloro-3,6-bis(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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